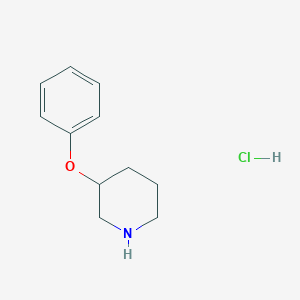

3-Phenoxypiperidine hydrochloride

Descripción general

Descripción

3-Phenoxypiperidine hydrochloride is an organic compound with the molecular formula C11H16ClNO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypiperidine hydrochloride typically involves the reaction of phenol with piperidine under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction between phenol and piperidine, forming 3-Phenoxypiperidine. This intermediate is then treated with hydrochloric acid to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Oxidation Reactions

The piperidine ring and phenoxy group undergo oxidation under controlled conditions:

Key Reagents and Conditions:

-

Hydrogen peroxide (H₂O₂): Generates N-oxides via amine oxidation .

-

Potassium permanganate (KMnO₄): Oxidizes the piperidine ring to form carbonyl derivatives under acidic conditions .

-

Peracids (e.g., m-CPBA): Facilitate epoxidation of alkene side chains, if present .

Products:

-

N-Oxides (e.g., 3-phenoxypiperidine N-oxide).

-

Ring-opened carbonyl compounds (e.g., glutaric acid derivatives) .

Reduction Reactions

The hydrochloride salt participates in reductions targeting the amine or aromatic systems:

Key Reagents and Conditions:

-

Lithium aluminum hydride (LiAlH₄): Reduces the hydrochloride to 3-phenoxypiperidine (free base) .

-

Catalytic hydrogenation (H₂/Pd-C): Saturates the piperidine ring to form decahydroquinoline analogs .

Products:

Substitution Reactions

The secondary amine and phenoxy group enable nucleophilic and electrophilic substitutions:

Amine Alkylation/Acylation

Reagents:

-

Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) .

-

Conditions: Conducted in polar aprotic solvents (e.g., THF) with bases like triethylamine .

Products:

Aromatic Electrophilic Substitution

Reagents:

-

Nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂/FeBr₃) .

-

Conditions: Directed by the phenoxy group’s electron-donating effects, favoring para-substitution on the aromatic ring .

Products:

Condensation and Cyclization

The amine group participates in Knoevenagel and related condensations:

Key Reaction (Knoevenagel):

-

Mechanism: Piperidine acts as a base, deprotonating active methylene compounds (e.g., acetylacetone) to form enolates, which attack aldehydes .

-

Conditions: Catalyzed by 3-phenoxypiperidine in ethanol at reflux .

Products:

Salt Formation and Acid-Base Reactions

The hydrochloride form reacts with bases to regenerate the free amine:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Phenoxypiperidine hydrochloride serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural properties enable it to be modified into derivatives that exhibit therapeutic effects. For instance, its derivatives have been studied for their potential in treating neurological disorders and as analgesics.

Table 1: Key Derivatives and Their Applications

Neuroscience Research

Research has indicated that this compound and its derivatives can modulate neurotransmitter systems, particularly dopamine and serotonin pathways. This modulation is critical in developing treatments for conditions such as depression, anxiety, and addiction.

Case Study: Cocaine Abuse Therapeutics

In a study by Lewis et al., a series of analogs derived from 3-phenoxypiperidine were synthesized to evaluate their efficacy in treating cocaine addiction. The racemic 3-hydroxyl-3-phenyl analog demonstrated a pharmacological profile similar to existing treatments, effectively suppressing cocaine-maintained responding in animal models without affecting food intake for extended periods .

Drug Formulation and Delivery Systems

The compound has been utilized in developing advanced drug delivery systems due to its favorable pharmacokinetic properties. For example, formulations using this compound have shown promise in transdermal delivery systems, enhancing drug absorption and therapeutic efficacy.

Table 2: Drug Delivery Systems Using this compound

| System Type | Description | Advantages |

|---|---|---|

| Iontophoresis | Needle-free delivery system for pain management | Rapid serum concentration decrease |

| Depot preparations | Sustained release formulations | Long-lasting therapeutic effects |

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the efficient production of this compound. Techniques such as one-pot reactions and chemoselective hydrogenation have been explored to optimize yield and purity.

Key Synthesis Methods:

Mecanismo De Acción

The mechanism of action of 3-Phenoxypiperidine hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

Piperidine: A basic structure similar to 3-Phenoxypiperidine but without the phenoxy group.

Phenylpiperidine: Contains a phenyl group instead of a phenoxy group.

N-Methylpiperidine: A methylated derivative of piperidine.

Uniqueness: 3-Phenoxypiperidine hydrochloride is unique due to the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to other piperidine derivatives. This uniqueness makes it valuable in specific research and industrial applications .

Actividad Biológica

3-Phenoxypiperidine hydrochloride is a compound of increasing interest in medicinal chemistry, primarily due to its diverse biological activities and potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 213.71 g/mol. The compound features a piperidine ring with a phenoxy substituent at the third position, which contributes to its unique biological properties.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : It has been shown to inhibit specific enzymatic pathways, which is crucial for its potential antiviral properties against SARS-CoV-2 .

- Receptor Modulation : The compound acts as an antagonist at the histamine H3 receptor, which plays a significant role in modulating neurotransmitter release in the central nervous system .

Antiviral Properties

Research has highlighted the antiviral potential of this compound, particularly against SARS-CoV-2. In vitro studies indicate that it exhibits significant inhibitory effects on viral replication, suggesting its relevance in the development of antiviral therapies .

Neuropharmacological Effects

Due to its interaction with neurotransmitter systems, this compound is being explored for neuropharmacological applications. Its ability to modulate histamine release could have implications for treating neurological disorders characterized by neurotransmitter imbalances .

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound derivatives have provided insights into how modifications to its structure can influence biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| ZL3138 | β-catenin/BCL9 inhibitor | Ki = 0.96 μM; inhibits Wnt signaling pathway |

| ADS-003 | H3 receptor antagonist | Effective in reducing food intake in animal models |

These studies emphasize the importance of specific functional groups and stereochemistry in enhancing the compound's efficacy against targeted biological pathways.

Case Studies

- Antiviral Activity Against SARS-CoV-2 : In one study, this compound was tested for its ability to inhibit viral replication in VeroE6 cells, demonstrating promising results with an EC50 value indicating effective antiviral activity .

- Neuropharmacological Research : Another study evaluated the compound's effects on neurotransmitter release through histamine H3 receptor antagonism, showing potential benefits for conditions like narcolepsy and other disorders linked to histamine dysregulation .

Propiedades

IUPAC Name |

3-phenoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-5-10(6-3-1)13-11-7-4-8-12-9-11;/h1-3,5-6,11-12H,4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIVAVLUDPXIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589974 | |

| Record name | 3-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171992-10-1 | |

| Record name | 3-Phenoxypiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.